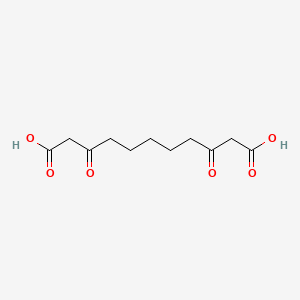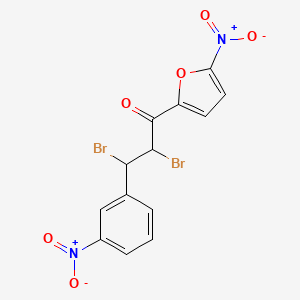
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitrofuran and nitrophenyl groups. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of bromine atoms to the precursor molecule.
Nitration: Incorporation of nitro groups into the furan and phenyl rings.
Condensation: Formation of the propan-1-one backbone through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity against microorganisms.
Medicine: Potential use in developing new antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one involves interaction with molecular targets such as enzymes or DNA. The nitrofuran and nitrophenyl groups can form reactive intermediates that disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one
- 3-(3-Nitrophenyl)-2-bromo-1-(5-nitrofuran-2-yl)propan-1-one
Uniqueness
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is unique due to the presence of both nitrofuran and nitrophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90251-72-2 |
|---|---|
Molekularformel |
C13H8Br2N2O6 |
Molekulargewicht |
448.02 g/mol |
IUPAC-Name |
2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C13H8Br2N2O6/c14-11(7-2-1-3-8(6-7)16(19)20)12(15)13(18)9-4-5-10(23-9)17(21)22/h1-6,11-12H |
InChI-Schlüssel |
ANNFOKZXNSBXIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


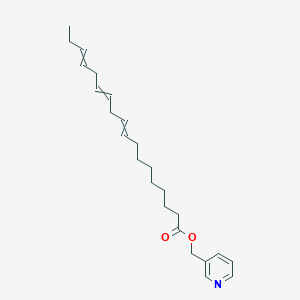
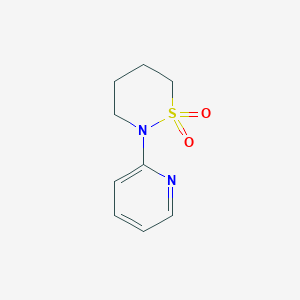
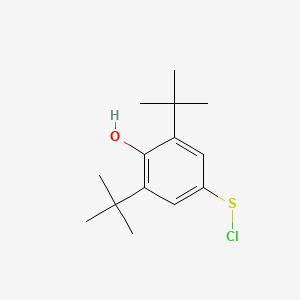
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

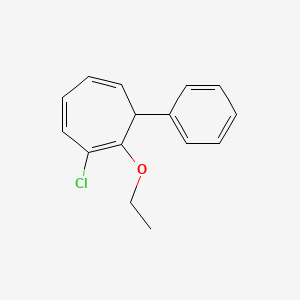
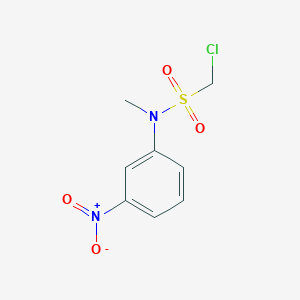
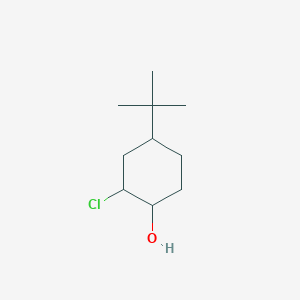
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
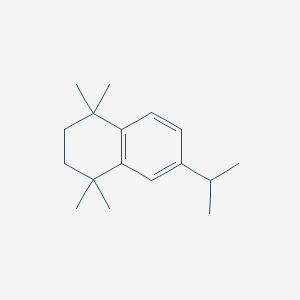
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
